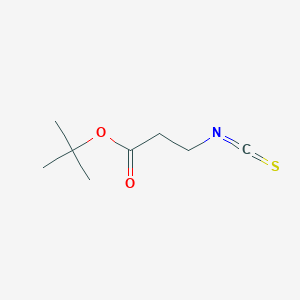
2,5-diformyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diformyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DFP and is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. DFP has a molecular formula of C8H4N2O2 and a molecular weight of 164.13 g/mol.
Mécanisme D'action
The mechanism of action of DFP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DFP has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
DFP has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of certain enzymes such as acetylcholinesterase. DFP has also been found to have neurotoxic effects and can cause oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFP has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, it also has some limitations such as its limited solubility in water and the need for specialized equipment for its handling and storage.
Orientations Futures
There are several future directions for the research on DFP. One potential application is its use as a fluorescent probe for the detection of ROS in cells. DFP can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of DFP and its potential applications in various fields of science.
Méthodes De Synthèse
DFP can be synthesized by the reaction of pyrrole-3-carbonitrile with paraformaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of DFP as a yellow solid. The yield of DFP can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Applications De Recherche Scientifique
DFP has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anticancer properties. DFP has also been used as a building block for the synthesis of other organic compounds with potential applications in materials science, drug discovery, and chemical biology.
Propriétés
IUPAC Name |
2,5-diformyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-2-5-1-6(3-10)9-7(5)4-11/h1,3-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANBJWSHLOZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1C#N)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diformyl-1H-pyrrole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)












![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)